2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is an organic compound characterized by the presence of a fluorophenyl group, a tetrazole ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves a series of organic reactions. The process begins with the preparation of the tetrazole ring, which can be achieved through cyclization reactions involving azides and nitriles. The fluorophenyl group is introduced via nucleophilic substitution reactions, while the trifluoromethoxyphenyl group is incorporated through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-OL: Shares the tetrazole and fluorophenyl groups but differs in the presence of an ethan-1-ol group instead of the trifluoromethoxyphenyl group.
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-AMINE: Similar structure with an ethan-1-amine group.
Uniqueness
The uniqueness of 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical properties and potential applications. The presence of both fluorophenyl and trifluoromethoxyphenyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O2/c17-13-4-2-1-3-12(13)15-22-24-25(23-15)9-14(26)21-10-5-7-11(8-6-10)27-16(18,19)20/h1-8H,9H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDXLJJKKBHIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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